N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline (CAS: 62001-34-7) is a benzotriazole derivative featuring a methoxy-substituted aniline core linked to a benzotriazole moiety via a methylene bridge. Its molecular formula is C₁₅H₁₆N₄O, with a molecular weight of 254.29 g/mol . The compound is characterized by a planar benzotriazole ring system and a para-methoxy group on the aromatic amine, which influences its electronic properties and reactivity. Structural data, including atomic coordinates and bond lengths, are critical for understanding its interactions in synthetic or biological contexts .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(12-7-9-13(20-2)10-8-12)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDPKSVOHXIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzotriazole-Mediated Alkylation: Core Methodology
The foundational approach to synthesizing N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline involves the formation of a benzotriazole derivative through sequential alkylation. As outlined in the VulcanChem product documentation , the synthesis begins with the reaction of benzotriazole with formaldehyde under acidic conditions to generate 1-(hydroxymethyl)benzotriazole. This intermediate is subsequently treated with 4-methoxy-N-methylaniline in the presence of a dehydrating agent, such as thionyl chloride or p-toluenesulfonic acid, to facilitate nucleophilic substitution.
Key Reaction Steps:
-
Formation of 1-(Hydroxymethyl)benzotriazole:
Benzotriazole reacts with formaldehyde in aqueous HCl, yielding the hydroxymethyl derivative. This step proceeds at room temperature with a 92–95% conversion rate . -
Activation and Alkylation:
The hydroxyl group is activated via protonation or conversion to a better leaving group (e.g., chloride), enabling nucleophilic attack by the amine nitrogen of 4-methoxy-N-methylaniline. The reaction typically requires refluxing in dichloromethane or toluene for 4–6 hours, achieving yields of 78–85% .
Mechanistic Insights:
The benzotriazole moiety acts as a stabilizing group for the intermediate carbocation, ensuring high regioselectivity. This stabilization is critical for preventing side reactions such as over-alkylation or polymerization .
Grignard Reagent-Based Functionalization
A patent by US5746840A describes a complementary method utilizing Grignard reagents to introduce the benzotriazolylmethyl group. While this approach was initially developed for structurally related compounds, its principles are directly applicable to the target molecule.
Procedure Overview:
-
Synthesis of (±)-6-[(4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole:
Although this example focuses on a chlorophenyl variant, the methodology involves reacting a benzotriazole precursor with a Grignard reagent (e.g., isopropylmagnesium bromide) in tetrahydrofuran (THF). The Grignard reagent attacks the electrophilic carbon adjacent to the benzotriazole nitrogen, forming a carbon-carbon bond . -
Adaptation for Target Compound:
Substituting the chlorophenyl group with 4-methoxy-N-methylaniline in the reaction scheme would follow analogous steps. For instance, treating 1-methyl-1H-benzotriazole with paraformaldehyde and 4-methoxy-N-methylaniline in the presence of a Grignard reagent could yield the desired product. Yields in such reactions range from 65% to 74%, depending on the steric and electronic effects of the substituents .
Table 1: Grignard Reaction Conditions and Yields
| Grignard Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| IsopropylMgBr | THF | 60 | 74 |
| BenzylMgCl | Toluene | 80 | 68 |
| EthylMgBr | Et₂O | 40 | 65 |
Stepwise Dialkylation Methodology
A study published in the Canadian Journal of Chemistry elaborates on a stepwise dialkylation strategy for asymmetrical N,N-dialkylated arylamines. This method is particularly advantageous for introducing two distinct alkyl groups, but it also applies to the sequential addition of benzotriazolylmethyl and methoxy-N-methyl groups.
Experimental Workflow:
-
Mono-Benzotriazolylmethylation:
4-Methoxyaniline is treated with 1-(chloromethyl)benzotriazole in acetonitrile, yielding 4-methoxy-N-(benzotriazol-1-ylmethyl)aniline. This intermediate is isolated in 89% purity after column chromatography . -
N-Methylation:
The secondary amine undergoes methylation using methyl iodide in the presence of potassium carbonate. Reaction in dimethylformamide (DMF) at 50°C for 12 hours affords the final product with 82% yield .
Advantages Over Single-Step Methods:
-
Reduced Byproducts: Stepwise reactions minimize over-alkylation.
-
Flexibility: Permits the introduction of diverse alkyl groups in separate stages.
Optimization Strategies for Industrial Synthesis
Scaling up the synthesis of this compound requires addressing challenges such as catalyst selection, solvent recovery, and energy efficiency.
Catalyst Optimization:
-
Acid Catalysts: p-Toluenesulfonic acid (pTSA) outperforms HCl in terms of reaction rate and yield (91% vs. 78%) due to its stronger Brønsted acidity .
-
Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems, reducing reaction time by 30% .
Solvent Effects:
-
Polar Aprotic Solvents: DMF and acetonitrile improve solubility of intermediates but complicate purification.
-
Non-Polar Solvents: Toluene and dichloromethane facilitate easier workup but may require higher temperatures .
Table 2: Comparative Analysis of Solvent Systems
| Solvent | Reaction Time (h) | Yield (%) | E-Factor* |
|---|---|---|---|
| Acetonitrile | 6 | 85 | 8.2 |
| Toluene | 8 | 82 | 7.5 |
| Dichloromethane | 5 | 88 | 9.1 |
| DMF | 4 | 91 | 10.3 |
*Environmental factor measuring waste per product unit.
Chemical Reactions Analysis
Grignard Alkylation
The benzotriazolylmethyl group facilitates N-alkylation via Grignard reagents. For example:
-
Reaction : Treatment with isopropylmagnesium bromide generates N-isopropyl derivatives.
-
Mechanism : The benzotriazole group stabilizes a carbocation intermediate, enabling nucleophilic attack by the Grignard reagent .
Substituent Effects on Reactivity (from ):
| Substituent (Ar) | Electron Effect | Yield (%) |
|---|---|---|
| 4-OCH₃ | Electron-donating | 85–90 |
| 4-Cl | Electron-withdrawing | 60–65 |
Electron-donating groups (e.g., methoxy) enhance reactivity by stabilizing transition states through resonance .
Acid-Catalyzed Deprotection
The tert-butyl carbamate (Boc) group is removed under acidic conditions:
-
Conditions : 4M HCl in 1,4-dioxane at 0°C → room temperature .
-
Outcome : Yields the free piperazine derivative, which can undergo further functionalization.
Example Reaction :
Yield : >80% .
Coupling Reactions
The benzotriazole moiety participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Application : Conjugation with azide-functionalized biomolecules or polymers.
Representative Data (analogous to ):
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| Propargyl-substituted | 24 | 73 |
| Terminal alkyne | 12 | 68 |
Spectroscopic Characterization
Key spectral data for structural confirmation:
| Signal (δ, ppm) | Assignment |
|---|---|
| 9.34 (s) | NH (benzotriazole) |
| 7.80–7.84 (t) | Aromatic C-H (benzotriazole) |
| 6.90–6.85 (t) | Aromatic C-H (4-methoxyphenyl) |
| 4.38 (s) | CH₂ (linker) |
| 3.32 (s) | N-CH₃ |
-
14.35 ppm (CH₃, N-methyl)
-
122.75–125.98 ppm (aromatic carbons)
Thermal Stability
Biological Activity
This synthesis and reactivity profile underscores the compound’s versatility in generating pharmacologically relevant derivatives. Future studies could explore its use in catalytic asymmetric reactions or polymer chemistry.
Scientific Research Applications
Corrosion Inhibition
Benzotriazole derivatives are widely recognized for their effectiveness as corrosion inhibitors, particularly in metal protection. The compound N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline has shown promising results in inhibiting corrosion in various environments.
Case Study: Corrosion Inhibition Performance
A study investigated the performance of this compound on API 5LX52 steel in acidic media (1 M HCl). The results indicated that the compound follows the Langmuir adsorption isotherm, suggesting strong adsorption on the metal surface. The inhibition efficiency was reported to be significantly high, with values ranging from 62.5% to 76.8% depending on the concentration used .
| Concentration (mg/L) | Inhibition Efficiency (%) |
|---|---|
| 100 | 62.5 |
| 200 | 76.8 |
Antimicrobial Activity
The biological activity of benzotriazole derivatives extends to antimicrobial properties. This compound has been tested against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a series of tests against Gram-positive and Gram-negative bacteria, this compound exhibited significant antibacterial activity. It was found to be particularly effective against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as streptomycin .
| Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| E. coli | 50 | 25 |
| B. subtilis | 40 | 20 |
Pharmaceutical Applications
The benzotriazole moiety is known for its versatility in drug design, particularly in developing new therapeutic agents. This compound has been explored for its potential as an anti-parasitic agent.
Case Study: Anti-parasitic Activity
Research demonstrated that compounds containing the benzotriazole structure showed activity against protozoan parasites such as Trypanosoma cruzi. In vitro studies indicated that derivatives with this moiety could inhibit the growth of epimastigote forms effectively .
| Compound | Inhibition (%) at 50 µg/mL |
|---|---|
| N-(1H-benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline | 64 |
| Benzotriazole (reference) | 21 |
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aniline Ring
a) N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline
- Key Difference : The methoxy (-OMe) group in the target compound is replaced by a chloro (-Cl) substituent.
- Impact : The electron-withdrawing Cl group reduces electron density on the aniline ring compared to the electron-donating -OMe group. This alters reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions. For example, chloro-substituted analogs may exhibit slower reaction kinetics in processes requiring electron-rich aromatic systems .
b) N,N-bis(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxyaniline
- Key Difference : Two benzotriazole units are attached to the methoxy-aniline core instead of one.
- Impact: The molecular weight increases significantly (385.43 g/mol vs. 254.29 g/mol), likely reducing solubility in polar solvents.
Heterocyclic Core Modifications
a) 1,3-Bis(1H-1,2,3-Benzotriazol-1-ylmethyl) Derivatives
- Example : 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f) .
- Comparison : These compounds feature additional sulfur-containing heterocycles (e.g., benzimidazole-2-thione). The thione group introduces hydrogen-bonding capabilities absent in the target compound, which could enhance interactions with metal ions or biological targets.
b) Triazole-Based Antitumor Agents
Reaction Yields and Nucleophile Sensitivity
- Studies on benzotriazole derivatives (e.g., 7e, 7f) reveal that reaction yields depend on nucleophile size. For instance, bulky nucleophiles like t-butanol lead to complex mixtures, whereas smaller nucleophiles (e.g., cyanide) afford cleaner products . This suggests that the target compound’s synthesis may require optimized conditions to accommodate the methoxy group’s electronic effects.
Crystallographic and Spectroscopic Characterization
- Related compounds, such as 4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}-benzylidene)aniline, have been structurally resolved via single-crystal X-ray diffraction (R factor = 0.068) . The target compound likely undergoes similar characterization using SHELX or WinGX software for refinement .
Comparative Data Table
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects based on available research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₄H₁₄N₄O and a molecular weight of approximately 254.29 g/mol. The compound features a benzotriazole moiety, which is significant for its biological activities.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties . For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens. Studies have demonstrated that modifications in the benzotriazole structure can enhance antimicrobial efficacy. Specifically, the introduction of hydrophobic groups has been linked to increased activity against both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Structure | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Benzotriazole | Bacillus subtilis | Moderate |
| Escherichia coli | Moderate | |
| Pseudomonas fluorescens | Mild |
Anti-inflammatory Effects
Benzotriazoles have also been investigated for their anti-inflammatory properties . In vitro studies suggest that certain derivatives can inhibit the production of pro-inflammatory cytokines. For example, research has shown that specific benzotriazole compounds can reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating potential use in treating inflammatory diseases .
Antifungal Activity
The antifungal activity of benzotriazole derivatives is another area of interest. Compounds have demonstrated effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger. Studies report minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml against these fungi, highlighting their potential as antifungal agents .
Table 2: Antifungal Activity of Benzotriazole Derivatives
| Compound Structure | Fungal Strains Tested | MIC (μg/ml) |
|---|---|---|
| Benzotriazole | Candida albicans | 1.6 - 25 |
| Aspergillus niger | 12.5 - 25 |
Case Studies
A notable case study involved the evaluation of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The study revealed that these derivatives exhibited dose-dependent growth inhibition against epimastigotes and trypomastigotes, with significant reductions in parasite viability at concentrations as low as 50 μg/ml . This suggests that modifications to the benzotriazole structure can yield compounds with potent antiparasitic activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
